

Physicochemical Characterization of Yokonoside: A Technical Guide

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Compound of Interest

Compound Name: Yokonoside

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Introduction

Yokonoside, a glycosidic compound, presents a subject of interest for phytochemical and pharmacological research. A thorough understanding of its physicochemical properties is fundamental for its identification, purification, and evaluation for potential therapeutic applications. This technical guide provides a consolidated overview of the known physicochemical characteristics of **Yokonoside**, outlines general experimental protocols for its analysis, and illustrates a typical workflow for its characterization. Due to the limited availability of public experimental data, this guide combines computational data with generalized methodologies applicable to the study of similar natural products.

Physicochemical Properties

The following table summarizes the available physicochemical data for **Yokonoside**. It is important to note that much of the currently accessible information is computationally derived. Experimental validation of these properties is a critical step for any research or development endeavor.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ NO ₁₁	PubChem[1]
Molecular Weight	451.4 g/mol	PubChem[1]
Exact Mass	451.11146049 Da	PubChem[1]
IUPAC Name	5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid	PubChem[1]
InChI Key	UQULZPHAPMSIMX-SAGLZJIZSA-N	PubChem[1]
SMILES	<chem>C1=CC(=C(C=C1O)C(=O)O)N C(=O)C2=C(C=CC(=C2)O)O[C@H]3--INVALID-LINK--CO)O)O">C@HO</chem>	PubChem[1]
CAS Number	53823-12-4	PubChem[1]
Topological Polar Surface Area	206 Å ²	PubChem[1]
Hydrogen Bond Donors	9	PubChem[1]
Hydrogen Bond Acceptors	12	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Experimental Protocols

Detailed experimental protocols for the characterization of **Yokonoside** are not readily available in the public domain. However, based on the analysis of similar glycosidic compounds, the following general methodologies can be applied.

Isolation and Purification

A common method for the isolation of polar glycosides from natural sources involves a multi-step chromatographic process.

- **Extraction:** The dried and powdered source material is typically extracted with a polar solvent such as methanol or ethanol.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. **Yokonoside**, being a polar glycoside, is expected to be enriched in the more polar fractions.
- **Chromatography:** The polar fraction is further purified using a combination of chromatographic techniques:
 - **Column Chromatography:** Initial separation is often performed on a silica gel or reversed-phase (C18) column.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain high-purity **Yokonoside** is typically achieved using preparative or semi-preparative HPLC with a suitable solvent system (e.g., a gradient of water and acetonitrile or methanol).

Structural Elucidation

The precise structure of the isolated **Yokonoside** can be determined using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide information about the structure of the aglycone and sugar moieties.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H -NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
- ^{13}C -NMR: Provides information about the carbon skeleton of the molecule.
- 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for determining the complete structure of the molecule, including the stereochemistry and the linkage between the sugar and the aglycone.

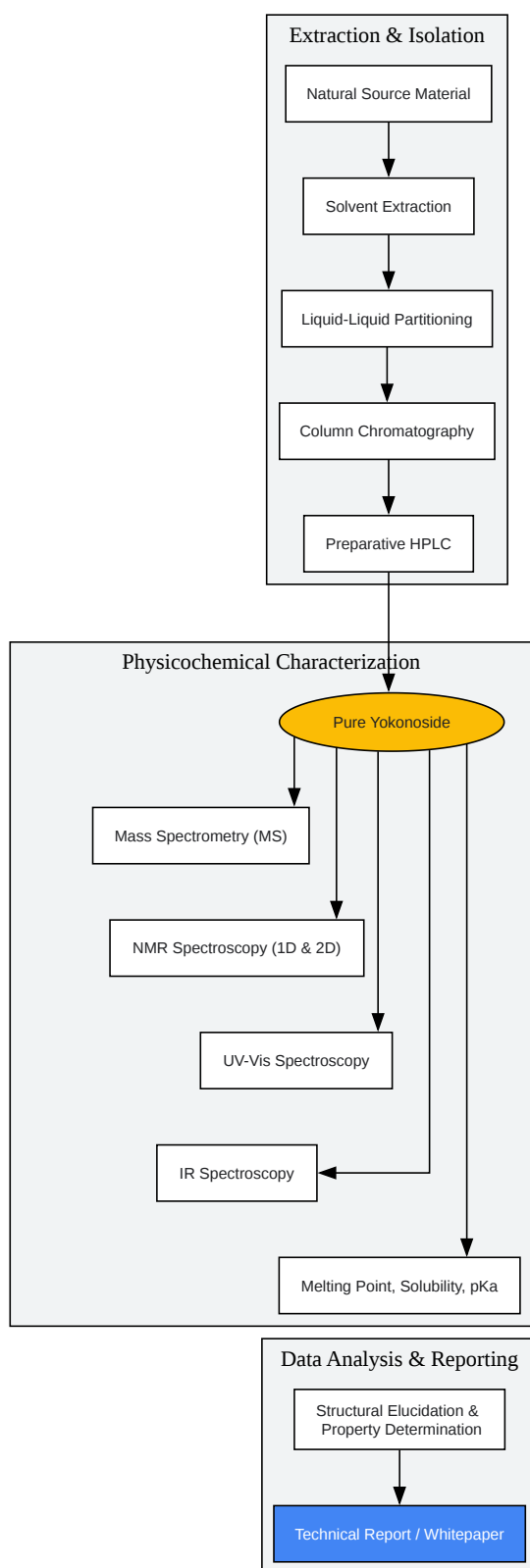
Physicochemical Characterization

- Melting Point: Determined using a melting point apparatus.
- Solubility: Assessed by dissolving the compound in various solvents of different polarities (e.g., water, methanol, DMSO) at a known concentration.
- UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule and can be used for quantification. The wavelength of maximum absorbance (λ_{max}) is a characteristic feature.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the isolation and physicochemical characterization of a natural product like **Yokonoside**.



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General workflow for the physicochemical characterization of **Yokonoside**.

Signaling Pathway

Information regarding the specific biological activity and associated signaling pathways of **Yokonoside** is not currently available in the public scientific literature. As such, a diagram of a relevant signaling pathway cannot be provided at this time. Research into the bioactivity of **Yokonoside** would be a valuable future direction to elucidate its potential pharmacological effects and mechanism of action.

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References

- 1. Yokonoside | C₂₀H₂₁NO₁₁ | CID 3085046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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